Cerium(IV) isopropoxide

Description

Contextualization within Rare Earth Alkoxides and Inorganic Precursor Chemistry

Rare earth elements, a group of seventeen chemically similar metals, are increasingly pivotal in various technological fields. srce.hr While their natural deposits are infrequent, cerium is the most abundant among them. preprints.org In the realm of synthetic chemistry, rare earth metals and their compounds, particularly alkoxides, serve as crucial reagents and precursors. researchgate.netacs.org Metal alkoxides, including those of rare earths, are widely employed as precursors for producing pure oxide films and other advanced materials through methods like sol-gel processes and Metal-Organic Chemical Vapor Deposition (MOCVD). researchgate.netnih.gov

Cerium(IV) isopropoxide, an organometallic compound, fits within this context as a key precursor in the synthesis of cerium-based materials. cymitquimica.com Its solubility in organic solvents, a characteristic enhanced by its isopropoxide ligands, makes it particularly suitable for these applications. cymitquimica.com The chemistry of rare earth alkoxides is a significant alternative to traditional lanthanocene chemistry, for instance, in olefin polymerization. rsc.org The sol-gel technique, which utilizes precursors like cerium alkoxides, offers a viable low-temperature route for synthesizing materials such as rare-earth-doped nanophosphors. nih.gov This method involves the uniform mixing of rare earth ions in various forms, including alkoxides, with host material precursors. nih.gov

Significance of Cerium in the +IV Oxidation State

Cerium is distinguished among the rare earth elements by its stable +4 oxidation state, known as the ceric state, in addition to the more common +3 (cerous) state. americanelements.com This dual valency is fundamental to many of its applications. The Ce(IV) state is a strong oxidizer and is the only non-trivalent rare earth ion that is stable in aqueous solutions. americanelements.com This unique electronic configuration is crucial for various catalytic processes. smolecule.com

The ability of cerium to switch between the +3 and +4 oxidation states facilitates the storage and release of oxygen in the cerium oxide (CeO₂) lattice. srce.hrmdpi.com This property is central to the catalytic activity of ceria, creating oxygen vacancies on the material's surface that are active sites for catalytic reactions. srce.hr This redox capability makes CeO₂ an invaluable component in applications such as three-way catalytic converters, solid oxide fuel cells, and as a catalyst for various organic reactions. srce.hrsmolecule.com The presence of cerium in its +4 oxidation state in precursors like this compound is therefore highly significant for creating materials with these desirable catalytic and electronic properties. cymitquimica.com

Overview of Research Trajectories for this compound

Research on this compound has followed several key trajectories, primarily centered on its role as a precursor for advanced materials and as a catalyst.

Precursor for Ceria (CeO₂) Nanomaterials and Films: A significant area of research focuses on using this compound for the synthesis of cerium oxide (CeO₂) nanoparticles, thin films, and porous aggregates. cymitquimica.comsmolecule.comresearchgate.net It is a valued precursor for liquid-injection MOCVD and Atomic Layer Deposition (ALD) due to its volatility, which allows for efficient transport in the vapor phase. atomiclayerdeposition.comnih.gov Researchers have developed synthetic routes to create stable and volatile Ce(IV) alkoxide precursors, like [Ce(mmp)₄], to deposit high-purity CeO₂ thin films with low carbon contamination at relatively low temperatures. researchgate.netnih.govatomiclayerdeposition.com

The sol-gel process is another major application, where the hydrolysis and condensation of this compound lead to the formation of ceria gels. cymitquimica.comresearchgate.netuaeu.ac.ae Studies have shown that controlling the hydrolysis process, sometimes modified by β-diketonates or aided by ultrasonic radiation, allows for the production of porous ceria aggregates with high thermal stability and specific surface areas. smolecule.comresearchgate.netuaeu.ac.aeacs.org These materials are investigated for their textural and morphological characteristics for use in catalysis and other applications. researchgate.net

Catalytic Applications: this compound also functions as a catalyst in organic synthesis. cymitquimica.com It acts as a Lewis acid catalyst in reactions such as diastereoselective pinacol (B44631) couplings, which are important for forming complex organic molecules with specific stereochemistry. smolecule.com The effectiveness of this compound in achieving high yields in these reactions has been a subject of study. smolecule.com The catalytic efficiency of ceria-based materials derived from this precursor is often linked to the reversible Ce⁴⁺/Ce³⁺ redox couple. mdpi.com

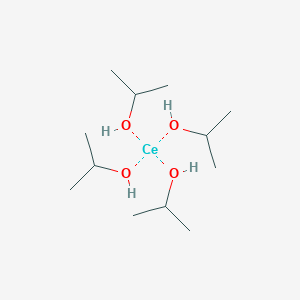

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H32CeO4 |

|---|---|

Molecular Weight |

380.50 g/mol |

IUPAC Name |

cerium;propan-2-ol |

InChI |

InChI=1S/4C3H8O.Ce/c4*1-3(2)4;/h4*3-4H,1-2H3; |

InChI Key |

BXSSQHCSSBJNIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)O.CC(C)O.CC(C)O.CC(C)O.[Ce] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Routes for Cerium(IV) Isopropoxide

The direct synthesis of this compound is a chemically sensitive process that demands rigorous control over experimental conditions to achieve high yields and purity. The primary challenge lies in the propensity of the cerium(IV) center to undergo reduction and the susceptibility of the alkoxide ligands to hydrolysis.

Solvent System Optimization for Enhanced Yields and Purity

The choice of solvent is critical in the synthesis of this compound, influencing not only the solubility of reactants and products but also the stability of the final compound. Aprotic solvents with good coordinating ability are generally favored to stabilize the cerium(IV) center and prevent unwanted side reactions.

Commonly employed solvents include tetrahydrofuran (B95107) (THF) and dimethoxyethane (DME), which can coordinate to the metal center, thereby stabilizing the cerium(IV) oxidation state. The optimization of the solvent system often involves a trade-off between reactant solubility and the ease of product isolation. While highly coordinating solvents can enhance stability, they may also form stable adducts that are difficult to remove. The selection of an appropriate solvent system is therefore a key parameter that is tailored to the specific synthetic route being employed.

Anhydrous and Inert Atmosphere Requirements in Synthesis

The synthesis of this compound necessitates strict anhydrous and inert atmosphere conditions. Metal alkoxides, in general, are highly sensitive to moisture, and the presence of even trace amounts of water can lead to hydrolysis, resulting in the formation of cerium oxides or hydroxides and a significant reduction in the yield of the desired product.

To mitigate this, all glassware is typically flame-dried or oven-dried immediately before use, and all solvents and reagents must be rigorously dried and deoxygenated. Synthetic manipulations are carried out under a dry, inert atmosphere, such as nitrogen or argon, using standard Schlenk line or glovebox techniques. These precautions are essential to prevent the decomposition of the target compound and to ensure the synthesis of high-purity this compound.

In Situ Generation and Stabilization Strategies

Given the relative instability of this compound, in situ generation is a frequently employed strategy, particularly when it is to be used as a precursor for subsequent reactions. This approach avoids the challenges associated with the isolation and storage of the pure compound.

A common method for the in situ generation of cerium(IV) alkoxides involves the reaction of a stable cerium(IV) precursor, such as ceric ammonium (B1175870) nitrate (B79036) (CAN), with a suitable alkoxide source. For instance, the reaction of CAN with sodium tert-butoxide can be used to generate a [Ce(OtBu)4] intermediate in solution, which can then undergo further reactions. liverpool.ac.ukatomiclayerdeposition.com Stabilization of the in situ generated species is often achieved through the use of coordinating solvents or the addition of stabilizing ligands, which can prevent aggregation and decomposition.

Ligand Exchange and Transalkoxylation Approaches

Ligand exchange and transalkoxylation reactions represent powerful tools for the modification of this compound, allowing for the fine-tuning of its physical and chemical properties. These approaches enable the introduction of a wide variety of organic functionalities, leading to the development of novel precursors with tailored reactivity and stability.

Reactions with Alcohols for Alkoxide Ligand Modulation

Transalkoxylation, or alcohol exchange, is a widely used method for modifying the alkoxide ligands of this compound. This reaction involves the treatment of the parent isopropoxide with a different alcohol, leading to the substitution of the isopropoxide groups with the new alkoxide. The equilibrium of this reaction can often be shifted towards the desired product by using an excess of the new alcohol or by removing the liberated isopropanol (B130326), for example, by distillation.

This methodology has been successfully employed to introduce donor-functionalized alkoxide ligands, such as 1-methoxy-2-methylpropan-2-olate (mmp), 1-(dimethylamino)propan-2-olate (dmap), and 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)propan-2-olate (dmop). researchgate.net The incorporation of such ligands can significantly impact the volatility, thermal stability, and decomposition pathways of the resulting cerium(IV) complexes, making them more suitable for applications such as chemical vapor deposition (CVD) and atomic layer deposition (ALD).

Table 1: Examples of Ligand Exchange Reactions with Cerium(IV) Alkoxides

| Starting Cerium(IV) Alkoxide | Reactant Alcohol | Resulting Complex | Key Features of Resulting Complex |

|---|---|---|---|

| [Ce(OtBu)4] | 1-methoxy-2-methylpropan-2-ol (mmpH) | [Ce(mmp)4] | Excellent precursor for liquid-injection MOCVD and ALD of CeO2. researchgate.net |

| [Ce(OtBu)4] | 1-(dimethylamino)propan-2-ol (dmapH) | [Ce(dmap)4] | Good precursor for liquid-injection MOCVD with a large temperature window for growth. researchgate.net |

| [Ce(OtBu)4] | 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)propan-2-ol (dmopH) | [Ce(dmop)4] | Donor-functionalized alkoxide complex. |

Incorporation of Chelating Ligands for Enhanced Stability

The stability of this compound can be significantly enhanced through the incorporation of chelating ligands. These ligands possess multiple donor atoms that can coordinate to the cerium center, forming a more stable, cyclic structure known as a chelate. The chelate effect, an entropically driven phenomenon, results in a greater thermodynamic stability of the complex compared to analogous complexes with monodentate ligands.

A variety of chelating ligands, particularly those with oxygen donor atoms, have been explored to stabilize the cerium(IV) oxidation state. These include β-diketonates, carboxylates, and functionalized alkoxides with pendant donor groups. The resulting chelated cerium(IV) complexes often exhibit improved thermal stability and resistance to hydrolysis, making them more robust precursors for various applications. The choice of the chelating ligand can also influence the coordination geometry around the cerium ion and, consequently, the reactivity of the complex.

Table 2: Impact of Chelating Ligands on the Stability of Cerium(IV) Complexes

| Chelating Ligand Type | Example Ligand | Effect on Cerium(IV) Complex |

|---|---|---|

| β-diketonates | 2,2,6,6-tetramethyl-3,5-heptanedionate (thd) | Forms stable and volatile complexes suitable for MOCVD. |

| Donor-functionalized alkoxides | 1-methoxy-2-methylpropan-2-olate (mmp) | Forms a five-membered chelate ring, enhancing stability. researchgate.net |

| Triamidoamines | [N(CH2CH2NSiMe2But)3]3- | Exceptional stabilization of the Ce(IV) oxidation state due to high Lewis acidity at the metal center. warwick.ac.uk |

Preparation of Heterometallic Alkoxide Precursors

The co-synthesis of this compound with other metal alkoxides provides a versatile route to produce homogeneous mixed-metal oxide materials. This approach allows for the formation of bimetallic or multimetallic complexes where the metals are linked through oxo or alkoxo bridges at the molecular level.

A notable method for the preparation of Ce-Ti mixed oxides involves the reaction of a cerium(III) chloride alcoholic complex with titanium(IV) isopropoxide in a benzene solvent. This chemical route leads to the formation of a Ce(IV)/Ti(IV) oxochloroalkoxide precursor. scielo.brresearchgate.net The synthesis is performed under an inert argon atmosphere to prevent unwanted hydrolysis. The interaction between the dehydrated cerium chloride and titanium(IV) isopropoxide is evidenced by a color change in the solution and the partial dissolution of the cerium complex. scielo.br

The resulting precursor, identified as Ce₅Ti₁₅Cl₁₆O₃₀(iOPr)₄(OH-Et)₁₅, can be thermally treated to yield a fine mixture of CeO₂ and TiO₂. scielo.brresearchgate.net The thermal decomposition of this single-source precursor ensures an intimate mixing of the constituent oxides. Well-crystallized phases of cubic cerianite and tetragonal rutile are obtained after heat treatment at 1000°C for 36 hours. scielo.br

Table 1: Synthesis Parameters for Ce(IV)/Ti(IV) Oxochloroalkoxide Precursor

| Parameter | Value |

| Cerium Precursor | Cerium(III) chloride alcoholic complex |

| Titanium Precursor | Titanium(IV) isopropoxide |

| Solvent | Benzene |

| Atmosphere | Argon |

| Product | Ce₅Ti₁₅Cl₁₆O₃₀(iOPr)₄(OH-Et)₁₅ |

The integration of zirconium(IV) isopropoxide with cerium precursors is a key step in the synthesis of Ce-Zr mixed oxides, which are technologically important materials. While direct co-synthesis with this compound is a viable strategy, other methods often involve the use of different cerium salts with zirconium(IV) isopropoxide or its derivatives. For instance, Ce-Zr mixed oxides can be prepared using the Pechini method, where cerium(III) nitrate and zirconium oxynitrate are used as metal precursors. mdpi.com

The synthesis of zirconium(IV) isopropoxide itself can be achieved through various methods, such as the reaction of zirconium tetrachloride with isopropanol in the presence of a base like ammonia (B1221849). nih.govrsc.org The purified zirconium(IV) isopropoxide, often as a Zr(OⁱPr)₄·ⁱPrOH complex, can then be used in subsequent reactions. nih.gov The combination of cerium and zirconium alkoxides in a common solvent, followed by controlled hydrolysis and condensation, can lead to the formation of homogeneous Ce-Zr mixed oxides. The properties of the final material are highly dependent on the Ce/Zr ratio. mdpi.com

Table 2: Common Precursors for Ce-Zr Mixed Oxides

| Metal | Precursor Example |

| Cerium | Cerium(III) nitrate hexahydrate |

| Zirconium | Zirconium(IV) oxynitrate hydrate (B1144303) |

Control over Molecular Structure in Synthesis

The molecular structure of this compound in solution and the formation of polynuclear clusters are highly influenced by the synthetic conditions. Controlling these factors is crucial for tailoring the properties of the resulting materials.

The aggregation state of this compound in solution is significantly affected by the presence of water and the pH of the medium. A two-step sol-gel process using this compound in isopropanol demonstrates this influence. researchgate.net In the initial step, ultrasonic radiation is used to disperse the this compound, leading to limited hydrolysis and the formation of a stable dispersant gel. researchgate.net

The subsequent step involves mixing this dispersion with either a neutral solution (water-isopropanol) or a basic solution (aqueous ammonium hydroxide-isopropanol) to achieve complete hydrolysis. researchgate.net The use of a basic medium for hydrolysis results in materials with a higher mesoporous surface area and a more aggregated morphology compared to those produced in a neutral medium. researchgate.net This increased aggregation in basic conditions is believed to contribute to the preservation of surface area and porosity in the final calcined material. researchgate.net

Table 3: Effect of Hydrolysis Conditions on Ceria Aggregates

| Hydrolysis Condition | Resultant Morphology |

| Neutral (water-isopropanol) | Less aggregated |

| Basic (aqueous ammonium hydroxide-isopropanol) | Higher aggregation, higher mesoporous area |

Cerium(IV) has a strong tendency to form polynuclear oxo/hydroxo clusters, which are often stabilized by various ligands. While this compound is a precursor, the final cluster structure is often influenced by the presence of other coordinating ligands introduced during synthesis. For instance, reactions of cerium(III) nitrate with carboxylic acids in the presence of a tridentate N,N,N-donor ligand under aerobic conditions can yield hexanuclear cerium(IV) clusters with a Ce₆O₈ core. nih.gov

Similarly, the hydrolysis of acetylacetone-modified cerium isopropoxide can lead to the formation of cerium-oxo clusters. nih.gov The dissolution of a Ce₁₀-oxo cluster in acetonitrile can lead to its transformation into a larger Ce₁₂-oxo cluster, indicating that the solvent and solution conditions play a critical role in the aggregation and structure of these polynuclear species. nih.govnih.gov These studies highlight that while the isopropoxide group can be a starting point, the ultimate formation and structure of polynuclear cerium clusters are often directed by a combination of hydrolysis, oxidation of Ce(III) to Ce(IV) if starting from a Ce(III) precursor, and the coordinating effects of other present ligands. nih.govresearchgate.net

Fundamental Reactivity and Transformation Pathways

Hydrolysis and Condensation Mechanisms

The sol-gel process involving cerium(IV) isopropoxide is initiated by hydrolysis and condensation reactions. The precursor's high reactivity necessitates careful control over reaction conditions to manage the kinetics and guide the formation of desired nanostructures. The general steps involve the hydrolysis of isopropoxide ligands to form hydroxyl groups, followed by condensation reactions (either through water or alcohol elimination) to form Ce-O-Ce oxo bridges, which constitute the backbone of the resulting oxide network.

The choice of solvent and the pH of the reaction medium are critical factors that significantly influence the rates of hydrolysis and condensation of this compound.

Solvent Media : The limited solubility of this compound in common alcoholic solvents like isopropanol (B130326) can be a challenge. researchgate.net To overcome this, ultrasonic radiation is sometimes employed to create a stable dispersion. researchgate.net Short-chain alcohols are often used as they possess low viscosity and high vapor pressure, which is beneficial for creating thin films. utwente.nl Other solvents, such as tetrahydrofuran (B95107) (THF), are also used to dissolve the precursor and polypeptide templates like poly-γ-benzyl-L-glutamate (PBLG) for creating structured materials. psu.edu The solvent can also play a role in the reaction itself; for instance, the hydrolysis of alkoxide precursors increases the concentration of alcohol molecules in the medium, which can disturb the hydrogen bond network of biopolymer templates. psu.edu

pH Level : The pH of the solution, controlled by the addition of an acid or a base, directly impacts the reaction kinetics and the resulting material's properties. In a two-step sol-gel process, after dispersing this compound in isopropanol, the subsequent complete hydrolysis can be carried out in either a neutral medium (water-isopropanol) or a basic one (aqueous ammonium (B1175870) hydroxide-isopropanol). researchgate.net The use of basic or acidic catalysis alters the condensation mechanism. slu.se Acidic conditions tend to promote the formation of linear, chain-like structures, while basic catalysis leads to more highly cross-linked, particulate clusters. slu.se This control over the sol's properties is crucial, as the final structure of the material is closely linked to the gel's structure. oup.com

The amount of water available for hydrolysis is a key parameter in the sol-gel process, directly affecting the transition from a liquid sol to a solid gel and the morphology of the final nanostructure.

Limited hydrolysis can be initiated even by trace amounts of water (<0.05%) present in a solvent like isopropanol, leading to the formation of a stable, translucent, gel-like dispersant. researchgate.netuaeu.ac.ae For the reaction to proceed to completion, a controlled amount of water must be added. researchgate.net The water content has a profound effect on the final texture of the material. psu.edu Studies have shown that increasing the water-to-precursor ratio can lead to a range of structures, from connected macroporous networks to gels with a few macroscopic holes, and even to isolated solid droplets. psu.edu This evolution is characteristic of a spinodal phase separation phenomenon, where the final morphology is determined by the volume of the two separating components (the solvent and the condensing solid phase). psu.edu Therefore, precise control over water content is essential for tailoring the porosity and structure of the resulting ceria materials. oup.com

To control the high reactivity of this compound, modifying agents are often introduced. These agents are typically ligands that can replace one or more isopropoxide groups, thereby altering the precursor's functionality and steric environment.

β-diketonates, such as acetylacetone (B45752) (acac), are common modifying agents. slu.seacs.org These bidentate ligands are generally more bulky than the original alkoxy groups and form stable chelate rings with the cerium atom, which significantly reduces the precursor's susceptibility to hydrolysis. utwente.nlresearchgate.net The degree of modification, often expressed as the molar ratio of the agent to the cerium precursor (e.g., acac/Ce), is a critical parameter. researchgate.net For acetylacetone-modified this compound, low complexation ratios (acac/Ce < 0.15) can still result in precipitation upon hydrolysis, whereas higher ratios allow for the formation of stable colloidal dispersions and gels. researchgate.net

Other modifying agents include various carboxylic acids, which can be used to functionalize the surface of the resulting ceria nanoparticles. psu.edu For example, caprylic acid and 5-phenylvaleric acid have been used to create specific interactions with polymer templates, guiding the assembly of hybrid materials. psu.edu

Thermal Decomposition Pathways and Kinetics

Heating the cerium-containing gel or dried powder obtained from the hydrolysis and condensation steps leads to thermal decomposition of the remaining organic and hydroxyl groups, ultimately yielding crystalline cerium oxide.

Thermogravimetric Analysis (TGA) is a key technique for studying the thermal decomposition process. It measures the change in mass of a sample as a function of temperature, revealing distinct stages of decomposition.

For a ceria precursor powder derived from the hydrolysis of this compound, TGA analysis up to 900°C shows several weight loss events. researchgate.net The decomposition profile can vary depending on the atmosphere (e.g., air or inert nitrogen). researchgate.netresearchgate.net A typical analysis identifies three main regions of weight loss:

Low Temperature (<150°C): The initial weight loss is attributed to the desorption of physically adsorbed water and residual solvent molecules. researchgate.netmdpi.com This stage typically accounts for a few percent of mass loss. researchgate.netmdpi.com

Intermediate Temperature (150-600°C): This region corresponds to the decomposition of organic residues from the isopropoxide and modifying ligands, as well as the dehydroxylation of Ce-OH groups. researchgate.net The rate of weight loss in this stage can be faster in an air atmosphere compared to nitrogen due to oxidative decomposition. researchgate.net

High Temperature (>600°C): A final, smaller weight loss at higher temperatures can be observed, which may correspond to the removal of strongly bound species or the release of oxygen from the ceria lattice itself as Ce⁴⁺ is partially reduced to Ce³⁺. researchgate.netresearchgate.net

The following table summarizes representative TGA data for a ceria precursor (Ceria-N120) derived from this compound.

| Atmosphere | Total Weight Loss (to 900°C) | DTG Peak Temperatures (°C) |

| Nitrogen | 12.43% | 72, 245-371, 694 |

| Air | 12.27% | 73, 221, 750 |

| Data sourced from Khalil et al., 2005. researchgate.netresearchgate.net |

The ultimate product of the thermal decomposition of this compound and its hydrolyzed derivatives is typically cerium(IV) oxide (CeO₂), a technologically important material with applications in catalysis, fuel cells, and sensors. researchgate.netsmolecule.com The process yields CeO₂ nanoparticles, with the final properties, such as crystallite size and surface area, being influenced by the preceding sol-gel conditions and the thermal treatment protocol. smolecule.com

This compound also serves as a precursor for the synthesis of more complex mixed-metal oxides. By co-hydrolyzing or mixing it with other metal precursors, it is possible to create materials with tailored compositions and functionalities.

Mixed-Metal Oxide Glasses: It can be combined with silicon-based precursors to form mixed metal-oxide silsesquioxane glasses. esrf.fr

Doped Ceria: It is used to create solid solutions, such as by incorporating bismuth to form Ce₁₋ₓBiₓO₂₋δ phases. researchgate.net

Composite Catalysts: It can be used in the synthesis of nanocrystalline mixed-oxide powders, such as CuO-CeO₂, via methods like solution combustion synthesis for applications in methane (B114726) oxidation. mdpi.com

Metal-Organic Framework (MOF) Derivatives: It can be used to design novel cerium-based MOFs, which upon pyrolysis yield structured materials like CeO₂ nanoparticles embedded in a nitrogen-doped carbon matrix (CeO₂@NC). mdpi.com

The formation of these mixed-oxide phases often involves heating to high temperatures to ensure the decomposition of all precursors and the crystallization of the desired phase. mdpi.comfishersci.comgoogle.com

Solid-State Thermal Decomposition as a Controlled Synthesis Route

The solid-state thermal decomposition of this compound is a crucial method for the synthesis of ceria (CeO₂) nanoparticles. researchgate.netrsc.org This process involves the controlled heating of the precursor in the solid state, leading to the formation of nanocrystalline ceria. The textural and morphological characteristics of the resulting ceria are highly dependent on the precursor and the calcination conditions. researchgate.net

For instance, ceria nanoparticles can be synthesized from a cerium isopropoxide precursor through a sol-gel type process involving controlled hydrolysis. researchgate.net The thermal treatment of the resulting gel at temperatures ranging from 423 to 1123 K leads to the formation of ceria. researchgate.net The decomposition of the organic components typically occurs between 200 and 350°C, resulting in a nanocrystalline CeO₂ film. researchgate.net The particle size, shape, and crystallinity of the ceria nanoparticles can be tailored by adjusting the thermal decomposition temperature and reaction time. nih.gov For example, increasing the decomposition time can lead to the formation of polycrystalline spherical nanoparticles and eventually single crystalline faceted nanoparticles. nih.gov

The thermal decomposition process can be monitored using techniques like thermogravimetric analysis (TGA), which reveals the temperature ranges at which different decomposition steps occur. The final product, nanocrystalline ceria, exhibits a characteristic fluorite structure. rsc.org

Mechanism of Organic Residue Elimination during Pyrolysis

During the pyrolysis of this compound to form ceria, the elimination of organic residues is a critical step that influences the purity and properties of the final material. The pyrolysis process, which takes place at elevated temperatures, involves the decomposition of the isopropoxide ligands. researchgate.net

The mechanism of organic residue elimination involves the breaking of Ce-O and C-O bonds within the precursor molecule. The isopropoxide groups are converted into volatile organic compounds that are subsequently removed. The oxidative nature of ceria itself can aid in the removal of organic impurities. uaeu.ac.ae The process is designed to leave behind a solid residue of cerium oxide. researchgate.net

In some methods, the pyrolysis is carried out in an inert atmosphere to control the decomposition process. researchgate.net The completeness of the organic removal is crucial, as residual carbon can affect the properties of the ceria. Infrared spectroscopy can be used to monitor the disappearance of vibrational modes associated with the organic ligands, indicating the completion of the decomposition. researchgate.net The final inorganic film is composed of solid, nanocrystalline CeO₂. google.com

Redox Chemistry and Oxidation State Stability

Photoreduction Phenomena in this compound Systems

This compound systems exhibit interesting photoreduction phenomena. When irradiated with visible light, cerium(IV) in complexes like Ce₂(OⁱPr)₈(ⁱPrOH)₂ can be reduced to cerium(III). electronicsandbooks.comosti.gov This photoredox reaction is not thermally induced and specifically requires the presence of a hydrogen atom on the carbon alpha to the alkoxide oxygen. osti.gov

The photoreduction leads to the formation of mixed-valence compounds. For example, the irradiation of Ce₂(OⁱPr)₈(ⁱPrOH)₂ yields the mixed-valence cluster Ce₄O(OⁱPr)₁₃(ⁱPrOH). electronicsandbooks.comosti.gov This resulting compound contains one Ce(III) ion and three Ce(IV) ions. electronicsandbooks.com The mechanism is thought to involve the photochemical homolysis of the Ce-O bond, followed by hydrogen transfer from a geminate alkoxy radical, ultimately leading to the formation of Ce(III) and H₂. electronicsandbooks.com

Magnetic susceptibility and EPR studies confirm the paramagnetic nature of the resulting mixed-valence compounds, consistent with the presence of Ce(III). osti.gov

Ligand Field Effects on Cerium(IV/III) Redox Potentials

The redox potential of the Ce(IV)/Ce(III) couple is significantly influenced by the ligand field around the cerium ion. The stability of the +4 oxidation state is enhanced by strongly donating ligands. chemrxiv.org The coordination environment, including the type and arrangement of ligands, plays a crucial role in tuning the redox properties of cerium complexes. researchgate.net

Strong σ- and π-donating ligands, such as phenoxides, can lower the reduction potential of the Ce(IV) center. researchgate.net This stabilization of the tetravalent state is attributed to the π-interaction between the Ce(IV) ion and the ligand. researchgate.net Computational studies, such as density functional theory (DFT), have shown a correlation between the HOMO energy stabilization and the electron donor-acceptor characteristics of the ligand substituents. researchgate.net

By systematically modifying the ligand framework, the Ce(IV/III) reduction potential can be shifted over a wide range. chemrxiv.org This tunability is essential for designing cerium complexes with specific redox properties for applications in catalysis and materials science. researchgate.netchemrxiv.org

Solution-Phase Equilibria and Ligand Redistribution

Dynamics of Ligand Exchange in Solution

In solution, this compound and related alkoxide complexes can undergo dynamic ligand exchange processes. acs.orgpsu.edu These exchanges can involve the redistribution of ligands and cations, influencing the reactivity and the nature of the species present in solution. researchgate.netnih.gov

The rates of ligand exchange in lanthanide complexes are generally faster than those in transition metal systems due to the more ionic nature of the metal-ligand bonds. nih.gov However, the use of bulky or multidentate ligands can control these exchange rates. nih.gov

Impact on Precursor Homogeneity and Material Properties

The homogeneity of this compound as a precursor is a critical factor that significantly influences the properties of the final cerium-based materials. The distribution and interaction of the precursor at the molecular level during the initial stages of synthesis directly translate to the macroscopic characteristics of the resulting materials, such as particle size, surface area, and thermal stability.

The sol-gel process, a common method for synthesizing ceria (CeO₂) from this compound, relies on controlled hydrolysis and condensation reactions. The uniformity of the precursor in the reaction medium is paramount for achieving a homogeneous nucleation and growth process, which in turn dictates the final material's properties. However, the limited solubility of cerium alkoxides in alcoholic media can pose a challenge to achieving this homogeneity. researchgate.net To overcome this, techniques such as ultrasonic radiation have been employed to disperse this compound in isopropanol, leading to a stable dispersant gel phase through limited hydrolysis. researchgate.net

The choice of the reaction medium further impacts the homogeneity and subsequent material characteristics. For instance, in a two-step sol-gel process, completing the hydrolysis of the ultrasonically dispersed this compound in either a neutral (water-isopropanol) or basic (aqueous ammonium hydroxide-isopropanol) solution results in ceria with different properties. researchgate.net The use of a basic medium has been shown to yield materials with smaller particle sizes, higher mesoporous area, and a more aggregated morphology. researchgate.net This enhanced aggregation is credited with the preservation of surface area and porosity in the calcined materials. researchgate.net

When this compound is used as a precursor for composite materials, such as ceria/silica (B1680970), the homogeneity of the precursor mixture is crucial for achieving a uniform dispersion of ceria on the silica support. uaeu.ac.ae Studies have compared the use of a pre-hydrolyzed this compound gel with an aqueous solution of ceric ammonium nitrate (B79036) as precursors for ceria/silica composites. uaeu.ac.aeuaeu.ac.ae The results indicated that the ceric ammonium nitrate precursor led to better ceria dispersion and the formation of mesoporous composite materials. uaeu.ac.aeuaeu.ac.ae This highlights that while this compound is a valuable precursor, the method of its application and the homogeneity achieved are key determinants of the final composite's properties. uaeu.ac.ae

The inherent nature of this compound provides a level of control over the hydrolysis and condensation rates, which helps in avoiding the abrupt and non-homogeneous precipitation often seen with inorganic salt precursors. scirp.orgscirp.org This control is beneficial for achieving a more uniform material. Furthermore, the use of modifying agents, such as β-diketonates, can enhance the homogeneity at a molecular level by forming mixed-metal species, which is particularly important in the synthesis of multi-component oxides. koreascience.kr

The following table summarizes the impact of precursor homogeneity, influenced by different preparation conditions using this compound, on the properties of the resulting ceria materials.

| Preparation Condition | Resulting Material Properties | Reference |

| Ultrasonic dispersion of Ce(IV) isopropoxide in isopropanol followed by hydrolysis in a neutral medium. | Porous textural aggregates with a specific surface area of 33.1 m²/g after calcination at 650°C. | researchgate.netuaeu.ac.ae |

| Ultrasonic dispersion of Ce(IV) isopropoxide in isopropanol followed by hydrolysis in a basic medium. | Smaller particle size, higher mesoporous area, and a specific surface area of 44.2 m²/g after calcination at 650°C. | researchgate.netuaeu.ac.ae |

| Pre-hydrolyzed Ce(IV) isopropoxide gel mixed with silica sols. | Resulted in less uniform ceria dispersion compared to ceric ammonium nitrate precursor. | uaeu.ac.aeuaeu.ac.ae |

In the synthesis of gadolinia-doped ceria (GDC), the homogeneity of the mixed alkoxide precursors is critical. Using gadolinium(III) isopropoxide along with this compound for the sol-gel synthesis of GDC resulted in a material with crystallinity five to six times stronger than when gadolinium(III) nitrate hydrate (B1144303) was used as the doping agent. hilarispublisher.com This demonstrates that maintaining a homogeneous alkoxide system is crucial for achieving highly crystalline and dense ceramic layers at lower temperatures. hilarispublisher.com

Advanced Characterization and Spectroscopic Probing

Vibrational Spectroscopy for Ligand Coordination and Structural Insight

Vibrational spectroscopy serves as a fundamental tool for probing the chemical bonds within Cerium(IV) isopropoxide and the structure of its oxide derivatives.

FTIR spectroscopy provides valuable information on the chemical bonding within Cerium(IV) complexes by identifying the characteristic vibrational frequencies of their functional groups. Analysis of cerium-based materials often shows a prominent absorption band attributed to the Ce-O stretching mode. researchgate.net For cerium dioxide nanoparticles, which can be formed from the hydrolysis of precursors like this compound, this band typically appears around 510 cm⁻¹. researchgate.net Other studies have identified Ce-O stretching vibrations at approximately 800 cm⁻¹. semanticscholar.org

In addition to the core metal-oxygen bond, the spectrum of this compound would also display vibrations characteristic of the isopropoxide ligands, including C-H stretching and bending modes, as well as C-O stretching vibrations. The characterization of related volatile Cerium(IV) hexafluoroisopropoxide complexes has also been successfully performed using FTIR, confirming the utility of this technique for verifying the ligand environment around the cerium center. rsc.org

Table 1: Key FTIR Vibrational Bands for Cerium Oxide Derived from Cerium(IV) Precursors

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Ce-O Stretch | ~510 | researchgate.net |

| Ce-O Stretch | ~800 | semanticscholar.org |

| O-H Bending (adsorbed H₂O) | ~1630 | researchgate.net |

| O-H Stretching (adsorbed H₂O) | ~3400 | researchgate.net |

While Raman spectroscopy can be used to study the precursor itself, it is particularly powerful for characterizing the structure of cerium oxide (ceria, CeO₂) formed from the hydrolysis and calcination of this compound. The Raman spectrum of crystalline CeO₂ is dominated by a strong peak located at approximately 460 cm⁻¹. researchgate.net This peak is assigned to the F₂g symmetric breathing mode of the oxygen atoms around the cerium ions within the cubic fluorite lattice. researchgate.net

The position and broadening of this F₂g mode are highly sensitive to the crystalline quality, particle size, and presence of defects in the ceria structure. Additionally, a weaker band observed around 600 cm⁻¹ is attributed to oxygen vacancies or defect sites within the ceria lattice. researchgate.net The intensity ratio of the defect band to the main F₂g band (I_D / I_F2g) can provide a qualitative measure of the concentration of these oxygen vacancies, which are critical to the catalytic and conductive properties of ceria. researchgate.net

Table 2: Characteristic Raman Peaks for Cerium Oxide (Ceria)

| Raman Mode | Wavenumber (cm⁻¹) | Description | Reference |

|---|---|---|---|

| F₂g | ~460 | Symmetric breathing mode of oxygen atoms in the fluorite lattice | researchgate.net |

| Defect Band | ~600 | Associated with oxygen vacancies and defect sites | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

NMR spectroscopy is indispensable for characterizing the structure and dynamics of this compound and its derivatives in the solution state.

¹H NMR spectroscopy is used to confirm the presence and structure of the organic ligands attached to the cerium center. For an isopropoxide ligand, one would expect to see a septet for the methine proton (-OCH) and a doublet for the methyl protons (-CH₃). The chemical shifts are significantly influenced by the highly oxidizing Ce(IV) center.

Studies on related cerium(IV) alkoxide complexes show that the protons on the carbon atom bonded to the oxygen (the α-protons) are substantially deshielded. For instance, in a cerium(IV) methoxide (B1231860) complex, the methyl protons appear at 4.98 ppm, while the methylene (B1212753) protons in a trifluoroethoxide complex are found at 5.46 ppm. amazonaws.com The methine proton in a cerium(IV) hexafluoroisopropoxide complex is shifted even further downfield to a multiplet between 5.93 and 6.00 ppm. amazonaws.com This strong deshielding effect is characteristic of the electron-withdrawing nature of the Ce(IV) ion. The technique is also used to confirm that interactions in complex structures, such as [Hpmdien]₂[Ce{OCH(CF₃)₂}₆], are retained in solution. rsc.org

Table 3: ¹H NMR Chemical Shifts for α-Protons in Various Cerium(IV) Alkoxide Complexes

| Compound Fragment | Proton Type | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| [Ce(OCH₃ )Cl₅]⁻ | Methyl (α) | 4.98 | amazonaws.com |

| [Ce(OCH₂ CF₃)Cl₅]⁻ | Methylene (α) | 5.46 | amazonaws.com |

| [Ce(OCH (CF₃)₂)Cl₅]⁻ | Methine (α) | 5.93 - 6.00 | amazonaws.com |

¹³C NMR spectroscopy provides information about the carbon skeleton of the alkoxide ligands. For a typical isopropoxide ligand, signals for the methine carbon (-OCH) and the methyl carbons (-CH₃) would be expected. However, similar to ¹H NMR, the Ce(IV) center significantly influences the chemical shifts.

Direct ¹³C NMR data for this compound is not widely reported, but studies on other Ce(IV) organometallic and carbene complexes reveal an exceptionally strong deshielding of the carbon atom directly bonded to the cerium. nsf.govnih.gov For example, the ipso-carbon in a Ce(IV)-aryl complex exhibits a resonance at 255.6 ppm, which is far downfield from typical aryl carbons. nsf.gov In Ce(IV)-carbene complexes, the carbon atom double-bonded to cerium has been observed at chemical shifts as high as 324.6 ppm and 343.5 ppm. nih.gov This extreme downfield shift is attributed to the high oxidation state of cerium and significant spin-orbit coupling effects. nsf.gov It is therefore anticipated that the methine carbon of the isopropoxide ligand in Ce(IV)(O'Pr)₄ would also be significantly shifted downfield compared to its position in a diamagnetic metal alkoxide.

For derivatives such as Cerium(IV) hexafluoroisopropoxide, ¹⁹F NMR is a crucial and highly sensitive analytical technique. It is used to confirm the incorporation of the fluorinated ligand into the complex and to probe its electronic environment. The synthesis and characterization of various volatile cerium(IV) hexafluoroisopropoxide complexes have relied on ¹⁹F NMR to verify their structure and stability. rsc.org The chemical shifts and coupling patterns in the ¹⁹F NMR spectrum provide a unique fingerprint for these compounds and can be used to study ligand exchange processes and interactions in solution. rsc.org

Investigation of Solution Interactions and Association

Understanding the behavior of this compound in solution is crucial for controlling the properties of the final materials. Studies have investigated the interactions and association of this compound in various solvents. The electrochemical behavior of Ce(IV) complexes, for instance, has been studied in n-tributylphosphate (TBP) as a model for understanding its interactions in organic extractants. These investigations show that Ce(IV) complexes exhibit a reversible electrochemical reduction wave, indicating specific interactions with the solvent and other species present in the solution. The presence of degradation products like hydrodibutyl phosphate (B84403) (HDBP) can lead to the formation of new complexes, altering the electrochemical response. researchgate.net

Furthermore, time-resolved spectroscopic techniques have been employed to study the reduction of Ce(IV) to Ce(III) in ethanolic solutions. researchgate.net These studies provide insights into the ligand exchange processes and the evolution of different cerium species over time. The combination of Quick-X-ray Absorption Near Edge Structure (Quick-XANES), UV-Vis, and Raman spectroscopies allows for a detailed in-situ analysis of the reaction mechanisms. researchgate.net This multi-technique approach reveals the continuous release of ligands from the initial Ce(IV) species, ultimately leading to the formation of trivalent cerium coordinated with solvent molecules. researchgate.net

X-ray Diffraction (XRD) for Crystallographic and Phase Analysis

X-ray diffraction is a fundamental technique for analyzing the crystalline structure of materials. It has been extensively used to characterize materials derived from this compound.

Powder XRD for Identification of Crystalline Phases in Derived Materials

Powder X-ray Diffraction (PXRD) is instrumental in identifying the crystalline phases of materials synthesized from this compound, which are often in powder form. For instance, cerium oxide (CeO₂) nanoparticles derived from this precursor consistently show a cubic fluorite crystal structure. researchgate.netresearchgate.netmdpi.com The diffraction peaks observed in the XRD patterns correspond to specific lattice planes of the CeO₂ crystal structure, confirming the phase purity of the synthesized nanoparticles. researchgate.netmdpi.com The average crystallite size of these nanoparticles can also be estimated from the broadening of the XRD peaks using the Scherrer equation. mdpi.comjos.ac.cn Studies have reported the synthesis of CeO₂ nanoparticles with average crystallite sizes below 10 nm. researchgate.net

The table below summarizes representative XRD data for cerium oxide nanoparticles derived from cerium precursors.

| Miller Indices (hkl) | 2θ (degrees) |

| (111) | ~28.5 |

| (200) | ~33.1 |

| (220) | ~47.5 |

| (311) | ~56.3 |

| (222) | ~59.1 |

| (400) | ~69.4 |

| (331) | ~76.7 |

| (420) | ~79.1 |

| Data compiled from multiple sources. researchgate.netmdpi.com |

Electron Microscopy for Morphological and Textural Characterization

Electron microscopy techniques are essential for visualizing the morphology and texture of materials at the micro and nanoscale.

Scanning Electron Microscopy (SEM) for Surface Morphology and Aggregation

Scanning Electron Microscopy (SEM) is widely used to examine the surface morphology and aggregation of materials derived from this compound. SEM images of cerium oxide thin films and nanoparticles reveal details about their surface texture, grain size, and the presence of agglomeration. jos.ac.cnresearchgate.netresearchgate.netresearchgate.netunit.no For example, SEM analysis of CeO₂ thin films can show how annealing temperature affects the surface morphology, leading to changes in grain size and the formation of cracks or particle agglomerates. researchgate.net In the case of nanoparticles, SEM can show that they are often highly agglomerated and uniformly distributed. jos.ac.cn

The following table provides a summary of morphological features observed in materials derived from cerium precursors using SEM.

| Material | Observed Morphological Features |

| CeO₂ Thin Films | Uniformly distributed particles, cracks, particle agglomeration. researchgate.netmdpi.com |

| CeO₂ Nanoparticles | Flower-like nanosheets, highly agglomerated and uniformly distributed particles. jos.ac.cnresearchgate.net |

| CeO₂/Polymer Composites | Symmetrical and homogeneous distribution of particles, reduction of voids. mdpi.com |

Transmission Electron Microscopy (TEM) for Nanoparticle Size and Shape (Implied from nanoparticle studies)

Transmission Electron Microscopy (TEM) provides high-resolution images of nanoparticles, allowing for the determination of their size, shape, and crystal structure. Studies on ceria nanoparticles synthesized from various precursors, which can be extended by implication to those derived from this compound, show that TEM is crucial for characterizing these nanomaterials. TEM investigations have revealed that ceria nanoparticles can be single crystals with shapes such as octahedra or truncated octahedra. bohrium.comresearchgate.net The size of these nanoparticles can be precisely measured from TEM images, with studies reporting the synthesis of particles as small as 2 nm. bohrium.comresearchgate.net High-resolution TEM (HRTEM) can even visualize the crystal lattice fringes, confirming the crystalline nature of the nanoparticles. mdpi.com

The table below presents typical size and shape characteristics of ceria nanoparticles as determined by TEM.

| Nanoparticle Characteristic | Description |

| Size | Ranging from 2 nm to over 20 nm. bohrium.comresearchgate.netresearchgate.net |

| Shape | Single crystals, often octahedral or truncated octahedral, polyhedron crystals. bohrium.comresearchgate.netresearchgate.net |

| Size Distribution | Can be narrow with a standard deviation of less than ±15%. bohrium.comresearchgate.net |

Porosity and Surface Area Analysis

The porosity and surface area of materials derived from this compound are critical parameters that influence their performance in various applications, such as catalysis and adsorption. Nitrogen physisorption is a standard and powerful technique employed to determine these characteristics.

Nitrogen Physisorption for Specific Surface Area and Pore Size Distribution

Nitrogen physisorption analysis is utilized to investigate the specific surface area and pore size distribution of ceria (cerium oxide) produced from the sol-gel processing of this compound. This method involves the adsorption and desorption of nitrogen gas on the material's surface at cryogenic temperatures.

In a notable study, porous ceria aggregates were synthesized from this compound via a two-step sol-gel process. The process involved initial ultrasonic dispersion in isopropanol (B130326) followed by hydrolysis in either a neutral (water-isopropanol) or a basic (aqueous ammonium (B1175870) hydroxide-isopropanol) solution. The resulting materials, after drying and calcination at 650°C, were subjected to nitrogen adsorption analysis to understand their textural properties. researchgate.net

The analysis revealed that the preparation medium significantly affects the particle texture and morphology of the final calcined ceria. researchgate.net The specific surface area (SBET) was determined using the Brunauer-Emmett-Teller (BET) equation. researchgate.net The pore size distribution was generated from the adsorption branches of the isotherms using the Barrett-Joyner-Halenda (BJH) analysis. researchgate.net Furthermore, microporosity was assessed using the Harkins-Jura correlation for a t-plot, allowing for the calculation of the micropore surface area (Smic). researchgate.net

The key findings from the nitrogen physisorption analysis of ceria aggregates derived from this compound under different hydrolysis conditions are summarized below. The material prepared in a basic medium exhibited a larger specific surface area and a higher mesoporous area compared to the one prepared in a neutral medium. researchgate.net This was attributed to a more aggregated morphology which helped in the preservation of surface area and porosity after calcination. researchgate.net

Table 1: Textural Properties of Calcined Ceria Derived from this compound

| Preparation Medium | Specific Surface Area (SBET) (m²/g) |

|---|---|

| Neutral | 33.1 |

| Basic | 44.2 |

Data sourced from a study on porous ceria aggregates formed via a sol-gel process of this compound. researchgate.net

The investigation into the porosity showed that both materials were mesoporous. The calculation of surface areas from the t-plots (St) and the subsequent determination of the micropore surface area (Smic = SBET - St) provided deeper insight into the pore structure. researchgate.net

Table 2: Detailed Porosity Analysis of Calcined Ceria

| Preparation Medium | SBET (m²/g) | St (m²/g) | Smic (m²/g) |

|---|---|---|---|

| Neutral | 33.1 | 30.8 | 2.3 |

| Basic | 44.2 | 41.5 | 2.7 |

This table presents a detailed breakdown of the surface area characteristics for ceria synthesized in neutral and basic media. researchgate.net

These research findings demonstrate that by controlling the hydrolysis conditions during the sol-gel synthesis of ceria from this compound, it is possible to tailor the material's specific surface area and pore characteristics.

Role As a Precursor in Materials Science and Engineering

Synthesis of Cerium Oxide (CeO₂) Nanomaterials

The use of cerium(IV) isopropoxide is central to the production of high-purity cerium oxide nanoparticles. The hydrolysis of this alkoxide precursor leads to the formation of cerium oxide and isopropanol (B130326), a reaction that can be carefully controlled to manipulate the final properties of the nanomaterials. cymitquimica.com

Controlled precipitation and sol-gel processes are dominant methods for synthesizing CeO₂ nanoparticles from this compound. mocedes.orgscielo.org.mxnih.gov The sol-gel method involves the hydrolysis and condensation of the precursor in a solvent, often an alcohol, to form a "sol" of colloidal particles. materialsopenresearch.org Further processing of this sol leads to a gel-like network, which upon drying and calcination yields the final oxide nanoparticles. mocedes.orgmdpi.com

In a typical sol-gel synthesis, this compound is dissolved in an organic solvent. The controlled addition of water initiates hydrolysis, forming Ce-OH species, which then undergo condensation to form Ce-O-Ce bridges, the backbone of the ceria network. cymitquimica.com The reaction can be influenced by catalysts, temperature, and pH to control the rate of hydrolysis and condensation, thereby influencing particle size and morphology. nih.gov

Controlled precipitation is another effective route where the precursor solution is treated to exceed the solubility limit, causing the nanoparticles to precipitate out of the solution. scielo.org.mxsadrn.com The characteristics of the resulting nanoparticles are highly dependent on factors such as precursor concentration, temperature, and the choice of precipitating agent. nih.gov

This compound is instrumental in creating porous ceria aggregates and mesoporous structures, which are highly valued for applications in catalysis and sensing due to their high surface area. researchgate.netunipd.itrsc.org A two-step sol-gel process can be employed to produce submicron-sized porous ceria aggregates. researchgate.net This process involves an initial ultrasonically dispersed phase of this compound in isopropanol, where limited hydrolysis occurs, followed by complete hydrolysis upon mixing with a neutral or basic solution. researchgate.net

The use of templates, such as surfactants or block copolymers, in conjunction with the sol-gel method allows for the creation of highly ordered mesoporous structures. mdpi.com The template directs the assembly of the ceria nanoparticles, and its subsequent removal through calcination leaves behind a porous framework. researchgate.net The textural properties of these materials, including pore size and surface area, can be tailored by carefully selecting the template and synthesis conditions. mdpi.com

Table 1: Comparison of Synthesis Methods for Porous Ceria

| Method | Precursor | Key Features | Resultant Structure |

|---|---|---|---|

| Two-Step Sol-Gel | This compound | Ultrasonic dispersion followed by hydrolysis | Submicron porous aggregates researchgate.net |

| Template-Assisted Sol-Gel | This compound | Use of structure-directing agents (e.g., surfactants) | Ordered mesoporous structures mdpi.com |

The properties of the resulting CeO₂ nanoparticles are profoundly influenced by both the purity of the this compound precursor and the specific reaction conditions employed during synthesis. mocedes.org High-purity precursors are essential for obtaining nanoparticles with predictable and reproducible characteristics, as impurities can act as nucleation sites or interfere with crystal growth, leading to variations in size, shape, and catalytic activity.

Key reaction parameters that dictate the final nanoparticle properties include:

Temperature: Higher reaction temperatures generally lead to faster nucleation and the formation of a larger number of smaller nuclei, resulting in smaller final particle sizes. nih.gov Calcination temperature also plays a crucial role; increasing this temperature typically leads to an increase in crystallite size. core.ac.uk

pH: The pH of the synthesis mixture affects the hydrolysis and condensation rates of the precursor. nih.gov It can be adjusted to control the particle size and the surface charge of the nanoparticles.

Precursor Concentration: The concentration of this compound in the solution directly influences the size and morphology of the resulting nanoparticles. nih.gov

Stirring Rate and Reaction Time: These parameters affect the homogeneity of the reaction mixture and the growth kinetics of the nanoparticles. nih.gov

By carefully controlling these factors, researchers can tune the crystallite size, surface area, and defect concentration of the CeO₂ nanoparticles, thereby optimizing their performance for specific applications.

Table 2: Effect of Reaction Conditions on CeO₂ Nanoparticle Properties

| Parameter | Effect on Nanoparticle Properties |

|---|---|

| Increasing Reaction Temperature | Generally leads to smaller particle sizes due to faster nucleation. nih.gov |

| Increasing Calcination Temperature | Typically results in increased crystallite size. core.ac.uk |

| pH of Solution | Influences hydrolysis/condensation rates, affecting particle size and surface charge. nih.gov |

Thin Film Deposition Techniques

This compound is a valuable precursor for the deposition of cerium oxide thin films, which have applications in optics, electronics, and protective coatings. cymitquimica.com The sol-gel method is a prominent technique for creating these films, offering excellent control over film thickness and uniformity.

The sol-gel process for thin film deposition begins with the preparation of a stable precursor solution, or "sol," from this compound. materialsopenresearch.orgresearchgate.netmdpi.com This sol is then applied to a substrate using various coating techniques. The subsequent heat treatment (annealing) of the coated substrate removes organic residues and promotes the crystallization of the cerium oxide film. researchgate.net The properties of the final film, such as its crystallinity, morphology, and optical characteristics, are highly dependent on the composition of the sol and the annealing conditions. researchgate.net

Spin coating and dip coating are two widely used methodologies for applying the sol-gel solution to a substrate to form CeO₂ thin films. materialsopenresearch.orgmdpi.com

Spin Coating: In this technique, the substrate is rotated at high speed while the precursor sol is dispensed onto its center. Centrifugal force spreads the sol evenly across the surface, and the excess is spun off. The resulting film thickness is determined by the viscosity of the sol and the speed and duration of the spinning process. researchgate.netresearchgate.net This method is known for producing highly uniform films.

Dip Coating: This method involves immersing the substrate into the precursor sol and then withdrawing it at a constant, controlled speed. A thin layer of the sol adheres to the substrate, and its thickness is governed by the withdrawal speed, the viscosity of the sol, and the solid content of the solution. sci-hub.st After withdrawal, the solvent evaporates, leaving a gel-like film that is subsequently heat-treated.

Both techniques allow for the fabrication of high-quality, nanostructured CeO₂ films with desirable properties for various technological applications. mdpi.comsci-hub.st

Sol-Gel Derived CeO₂ Thin Films

Effect of Post-Annealing on Film Microstructure

Post-annealing treatment is a critical step in thin film fabrication, significantly influencing the final microstructure and properties of materials derived from this compound and related precursors. The annealing process, typically carried out at temperatures ranging from 200 to 900 °C, provides the necessary thermal energy to promote crystallite growth, reduce defects, and enhance the crystallinity of the cerium oxide (CeO₂) films. mdpi.comresearcher.life

Research has consistently shown that increasing the annealing temperature leads to a corresponding increase in the crystallite size of CeO₂ films. mdpi.comresearcher.liferesearchgate.net For instance, in films prepared by the sol-gel technique, the average crystallite size was observed to increase from approximately 4.7 nm to 15.3 nm as the annealing temperature was raised from 200 °C to 600 °C. mdpi.comresearcher.life This grain growth results in a sharper intensity of X-ray diffraction (XRD) peaks, indicating improved crystalline quality. mdpi.com Concurrently, the increased thermal energy helps to reduce microstrain and dislocation density within the unit cells. mdpi.comresearcher.life

The morphology of the film surface is also significantly modified by post-annealing. At lower temperatures, films may exhibit a smooth and homogeneous surface. researchgate.net As the temperature increases, the enhanced mobility of atoms on the surface leads to the formation of a more granular morphology, with spheroid-shaped crystals developing from nucleation sites. mdpi.comresearchgate.net This can result in denser films with low porosity. mdpi.com

The annealing atmosphere, such as oxygen (O₂) or nitrogen (N₂), can also play a role. A mild annealing in O₂ may not significantly alter film thickness or density but is effective in removing absorbed moisture. nih.gov High-temperature annealing in N₂ can lead to an increase in grain dimensions and may enhance preferential crystal orientation, for example, along the (200) direction. nih.govbeilstein-journals.org However, high temperatures can also induce chemical changes, such as the loss of oxygen, leading to the formation of non-stoichiometric CeO₂₋δ and an increased concentration of Ce³⁺ ions. beilstein-journals.org

The following table summarizes the effect of annealing temperature on the crystallite size of CeO₂ thin films as reported in a study using a sol-gel method.

| Annealing Temperature (°C) | Average Crystallite Size (nm) |

|---|---|

| 200 | 4.71 |

| 300 | 6.22 |

| 400 | 9.85 |

| 500 | 12.77 |

| 600 | 15.33 |

Data sourced from studies on sol-gel prepared CeO₂ thin films. mdpi.comresearcher.life

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursor Development

The successful deposition of high-quality thin films by Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) is critically dependent on the properties of the metal-organic precursor. For cerium oxide deposition, an ideal precursor must exhibit high volatility and thermal stability to ensure consistent transport to the reactor and prevent premature decomposition. aip.orgumich.edu this compound itself has limitations, which has driven the development of various derivatives with improved characteristics.

A key strategy in precursor design is the modification of the ligand environment around the cerium center. The goal is to create monomeric, coordinatively saturated complexes that are volatile and have low melting points. researchgate.net Alkoxides, β-diketonates, and cyclopentadienyls are common classes of ligands explored for this purpose. aip.orgresearchgate.net

One notable example of a successful derivative is [Ce(mmp)₄], where mmp is 1-methoxy-2-methyl-2-propanolate. This compound is a rare instance of a stable, volatile, and monomeric homoleptic Ce(IV) alkoxide. researchgate.net It has been used to deposit high-purity CeO₂ films with carbon levels below the detection limit by both MOCVD and ALD. researchgate.net The design of such alkoxide-based precursors can, however, be challenging, as some exhibit poor volatility and thermal stability, making them suitable primarily for liquid injection ALD systems. nih.gov

To overcome the limitations of simple alkoxides and traditional β-diketonates (which often have high melting points and poor volatility), researchers have developed heteroleptic precursors and complexes with functionalized ligands. nih.govacs.org For instance, ether-functionalized β-ketoiminato ligands have been used to create a class of volatile, low-melting, fluorine-free lanthanide precursors. researchgate.net The versatility of this ligand system allows for the tuning of volatility and melting point by altering the alkyl substituents on the ligand. researchgate.net Similarly, heteroleptic precursors combining cyclopentadienyl (B1206354) and amidinate ligands, such as Ce(iPrCp)₂(N-iPr-amd), have been synthesized. researchgate.net This particular compound is a room-temperature liquid with good thermal stability, making it an excellent ALD precursor. aip.orgresearchgate.net

The table below compares different classes of cerium precursors developed for CVD and ALD.

| Precursor Class | Example Compound | Key Characteristics | Reference |

|---|---|---|---|

| Alkoxide | Ce(mmp)₄ | Monomeric, volatile, stable; produces high-purity films. | aip.orgresearchgate.net |

| β-Diketonate | Ce(thd)₄ | Often have high melting points and poor volatility; can lead to impurities. | aip.orgnih.gov |

| β-Ketoiminate | Ce(miki)₃ | Volatile, low-melting, fluorine-free; allows for low-temperature growth. | researchgate.net |

| Heteroleptic (Cp/Amidinate) | Ce(iPrCp)₂(N-iPr-amd) | Room-temperature liquid, good thermal stability, high growth rate. | aip.orgresearchgate.net |

Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique renowned for its ability to grow uniform, conformal, and pinhole-free films with atomic-level precision. aip.orgaip.org The foundation of ALD lies in the principle of sequential, self-limiting surface reactions. avs.orgumn.eduresearchgate.net This self-limiting nature is the defining characteristic that distinguishes ALD from conventional CVD. avs.org

The ALD process consists of cycles, with each cycle typically involving four steps:

Precursor Pulse: A pulse of the gaseous precursor, such as a volatile this compound derivative, is introduced into the reactor. The precursor molecules chemisorb onto the substrate surface. This reaction is self-limiting because the precursor will only react with the available active sites on the surface. Once all sites are occupied, the surface becomes passivated, and no further precursor molecules can adsorb. umn.eduresearchgate.net

Purge: Excess, unreacted precursor molecules and any gaseous byproducts are removed from the chamber by an inert gas purge.

Co-reactant Pulse: A second precursor, or co-reactant (e.g., water vapor or ozone), is pulsed into the chamber. It reacts with the chemisorbed precursor layer on the surface to form the desired material (e.g., CeO₂) and surface functional groups for the next cycle. This reaction is also self-limiting.

Purge: The excess co-reactant and gaseous byproducts from the second reaction are purged from the chamber.

This complete cycle results in the deposition of approximately one monolayer of the material. researchgate.net The self-saturating nature of each half-reaction ensures that the growth per cycle (GPC) is constant within a specific temperature range known as the "ALD window." aip.orgaip.org For example, using the Ce(iPrCp)₂(N-iPr-amd) precursor with water as the co-reactant, a constant GPC of 1.9 Å/cycle was achieved over a broad temperature window of 165–285 °C. aip.orgresearchgate.net The self-limiting mechanism allows for exceptional thickness control simply by varying the number of ALD cycles, making it possible to deposit films on complex, high-aspect-ratio structures with excellent conformality. aip.orgresearchgate.net

Preparation of Mixed Metal Oxide Systems

Cerium-Titanium Oxide Materials (CeO₂-TiO₂) for Advanced Applications

Mixed metal oxides incorporating cerium and titanium (CeO₂-TiO₂) have garnered significant interest due to their synergistic properties, which are beneficial for a range of advanced applications including catalysis, photoanodes in dye-sensitized solar cells, and chemical mechanical polishing (CMP). google.comkfupm.edu.saacs.org The preparation of these materials often involves co-synthesis methods that ensure a homogeneous distribution of the constituent metal ions at the nanoscale.

Alkoxide precursors like this compound and titanium isopropoxide are highly suitable for these syntheses, particularly through sol-gel or hydrothermal routes. google.comthescipub.com In a typical sol-gel process, the metal alkoxides are co-hydrolyzed in a controlled manner, often in an alcoholic solvent with a catalyst. thescipub.com This leads to the formation of a mixed metal-oxo-hydroxide gel, which upon drying and calcination, transforms into the desired CeO₂-TiO₂ mixed oxide. The composition of the final material can be precisely tailored by controlling the stoichiometry of the initial precursors. acs.org

The introduction of cerium into the titanium dioxide lattice (or vice versa) can significantly alter the structural and electronic properties of the material. Incorporating Ce into TiO₂ can distort the crystal structure, enhance the surface oxygen deficiency, and increase the reducibility of the mixed oxide. acs.org Similarly, incorporating Ti into the CeO₂ lattice can also modify its properties. These structural modifications are key to the enhanced performance of CeO₂-TiO₂ materials. For instance, in catalysis, the improved redox properties and oxygen storage capacity are highly advantageous. acs.org In dye-sensitized solar cells, CeO₂ nanoparticles mixed with TiO₂ have been shown to reduce charge recombination loss and improve photo-absorption, leading to enhanced power conversion efficiency. kfupm.edu.sa

Hydrothermal synthesis is another effective method, where a suspension containing sources of cerium and titanium is treated at elevated temperatures (e.g., 70 to 500°C). google.com This process can yield composite oxide particles with specific crystal shapes, where titanium ions (Ti⁴⁺) substitute for cerium ions within the CeO₂ crystal lattice. google.com

Integration into Multi-Component Nanocomposites

This compound serves as a valuable precursor for integrating ceria into multi-component nanocomposites, creating materials with tailored properties for specific applications, particularly in catalysis. By combining ceria with other metal oxides such as alumina (B75360) (Al₂O₃) or zirconia (ZrO₂), it is possible to produce nanocomposites with high thermal stability, enhanced surface area, and improved catalytic activity. researchgate.netmdpi.com

One common approach for preparing these nanocomposites is the mixing of precursor gels. For example, mesoporous ceria/alumina (CeO₂/Al₂O₃) composites can be synthesized by mixing a ceria gel (formed from a cerium salt) with an alumina gel (formed from the hydrolysis of an aluminum alkoxide like aluminum tri-isopropoxide). researchgate.net The resulting mixed gel is then dried and calcined. This method allows for the creation of materials with non-aggregated, nano-sized ceria dispersions within the alumina matrix, leading to thermally stable textures and high surface areas. researchgate.net

Atomic Layer Deposition (ALD) offers another sophisticated route for creating multi-component nanocomposites with precise control. By using a cerium precursor, thin films of CeO₂ can be deposited onto a substrate powder, such as ZrO₂. mdpi.com This technique has been shown to stabilize the surface area of the zirconia powder after high-temperature calcination and to suppress undesirable phase transitions (e.g., tetragonal-to-monoclinic). mdpi.com When these CeO₂-modified materials are used as supports for noble metal catalysts like palladium (Pd), significant enhancement in catalytic rates for reactions like CO oxidation can be achieved due to the strong interactions between the metal and the ceria coating. mdpi.com

The integration of ceria into these composites leverages its unique properties, such as its high oxygen storage capacity and the ability to cycle between Ce³⁺ and Ce⁴⁺ oxidation states. acs.orgrsc.org These characteristics are crucial for applications in three-way catalysts for automotive exhaust treatment and in the total oxidation of volatile organic compounds (VOCs). cardiff.ac.uk

Applications in Advanced Coatings and Protective Layers

This compound is instrumental in fabricating advanced ceramic coatings with superior protective properties. The compound undergoes chemical transformation to form cerium(IV) oxide, a material known for its stability and corrosion resistance.

The primary method for creating stable cerium(IV) oxide coatings from this compound is the sol-gel technique. cymitquimica.com This process involves the controlled hydrolysis and condensation of the precursor in a solvent system. The isopropoxide groups react with water, leading to the formation of a "sol," which is a colloidal suspension of solid particles in a liquid. Further processing, including aging and drying, transforms the sol into a "gel," a solid network encapsulating the liquid phase. A final thermal treatment, known as calcination, removes organic residues and densifies the material, resulting in a stable, crystalline cerium(IV) oxide coating. stumejournals.com

The sol-gel process allows for precise control over the coating's thickness, density, and microstructure, enabling the creation of thin, uniform, and adherent films on various substrates.

Table 1: Key Stages of the Sol-Gel Process for CeO₂ Coating Formation

| Stage | Description | Purpose |

|---|---|---|

| 1. Hydrolysis | This compound reacts with water, replacing isopropoxide groups (-OCH(CH₃)₂) with hydroxyl groups (-OH). | To initiate the formation of reactive cerium hydroxide (B78521) species. |

| 2. Condensation | The hydroxylated cerium species react with each other, eliminating water molecules to form Ce-O-Ce bridges. | To build the inorganic oxide network that forms the basis of the gel. |

| 3. Gelation | The growing network of Ce-O-Ce bonds extends throughout the liquid, resulting in a rigid, porous gel. | To create a solid-state structure from the liquid sol. |

| 4. Calcination | The gel is heated to high temperatures (e.g., 300-900°C). | To remove residual organic compounds and water, and to crystallize the amorphous gel into a dense, stable CeO₂ ceramic coating. stumejournals.com |

Coatings derived from this compound significantly enhance the corrosion protection of metallic substrates, such as aluminum and steel alloys. stumejournals.comsrce.hr The resulting cerium(IV) oxide layer provides protection through two primary mechanisms: acting as a physical barrier and providing active corrosion inhibition. mst.edu

Barrier Protection: The dense, stable CeO₂ coating physically isolates the underlying metal from corrosive environments, such as those containing moisture and chloride ions, thereby preventing the initiation of corrosion. srce.hrmst.edu

Active Corrosion Inhibition: Cerium(IV) oxide is not merely a passive barrier. It possesses a unique redox capability, cycling between the Ce⁴⁺ and Ce³⁺ oxidation states. battelle.orgmdpi.com This property is central to its "self-healing" ability. If the coating is scratched or damaged, exposing the underlying metal, the local electrochemical reactions that initiate corrosion cause a change in pH. In response, cerium species can precipitate as insoluble cerium hydroxides or oxides at these defect sites, effectively blocking the cathodic reaction and stifling further corrosion. mdpi.com This active inhibition is a significant advantage over simple barrier coatings and is a key reason for the interest in cerium-based coatings as environmentally friendlier alternatives to traditional chromate-based systems. srce.hrbattelle.org

Research has demonstrated the effectiveness of ceria coatings through electrochemical testing. For instance, Electrochemical Impedance Spectroscopy (EIS) is used to measure the corrosion resistance of coated metals. srce.hrmdpi.com A higher impedance value, particularly at low frequencies, indicates better corrosion protection.

Table 2: Representative Electrochemical Data for Ceria-Coated Aluminum Alloy | Sample | Corrosion Potential (Ecorr) | Corrosion Current Density (icorr) | Low-Frequency Impedance Modulus (|Z| at 0.01 Hz) | | :--- | :--- | :--- | :--- | | Uncoated Aluminum Alloy | -0.75 V | 5.2 µA/cm² | ~1 x 10³ Ω·cm² | | Ceria-Coated Aluminum Alloy | -0.60 V | 0.1 µA/cm² | ~5 x 10⁴ Ω·cm² |

The data consistently show that ceria-coated alloys exhibit a lower corrosion current and a significantly higher impedance modulus compared to uncoated alloys, confirming the substantial improvement in corrosion resistance. srce.hrnih.goviapchem.org

Catalytic Science and Reaction Engineering

Cerium(IV) Isopropoxide as a Homogeneous Catalyst